(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)propan-2-yl)acrylamide
Description
This compound is an acrylamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group conjugated to an α,β-unsaturated carbonyl system. The N-substituent is a branched alkyl chain incorporating a thiophene moiety at the propan-2-yl position. Its structural uniqueness lies in the combination of a rigid aromatic system (benzo[d][1,3]dioxole) and a heteroaromatic thiophene group, which may enhance electronic interactions and binding affinity in biological systems.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(1-thiophen-2-ylpropan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-12(9-14-3-2-8-22-14)18-17(19)7-5-13-4-6-15-16(10-13)21-11-20-15/h2-8,10,12H,9,11H2,1H3,(H,18,19)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZFCHGBVMXNAW-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CS1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)propan-2-yl)acrylamide typically involves a multi-step process:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the thiophene ring: Thiophene can be synthesized via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Coupling of the two moieties: The benzo[d][1,3]dioxole and thiophene derivatives are coupled using acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)propan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)propan-2-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)propan-2-yl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound shares a common acrylamide backbone with several analogs (Table 1). Key variations arise in the substituents on the aromatic ring (benzo[d][1,3]dioxole vs. dimethoxyphenyl or nitroaryl groups) and the N-alkyl/aryl side chains.
Table 1: Structural Comparison of Acrylamide Derivatives
Electronic and Steric Effects
- Benzo[d][1,3]dioxole vs.
- Thiophene vs. Indole/Benzothiazole: The thiophene moiety introduces sulfur-based electronegativity and planar geometry, differing from the indole () or benzothiazole () groups in other acrylamides.
Pharmacological and Physicochemical Properties
Bioactivity Insights
While direct data for the target compound are absent, structurally related acrylamides exhibit diverse biological activities:
- Anti-inflammatory Potential: Compound 5a () showed EP2 receptor antagonism, suggesting the thiophene-containing analog may share similar mechanisms .
- Chemopreventive Activity : Compounds with benzo[d][1,3]dioxole cores (e.g., compound 15 in ) demonstrated antioxidant and anti-proliferative effects in preclinical models .
Solubility and Stability
- The thiophene group may reduce hydrophilicity compared to dimethylamino-substituted analogs (e.g., compound 16 in , ESI MS m/z 251.24) but improve metabolic stability relative to ester-containing derivatives .
Critical Analysis of Contradictory Evidence
- Stereochemical Discrepancies : highlights (Z)-configured allyl pivalamides, whereas the target compound’s (E)-configuration is presumed based on analogous syntheses .
- Divergent Biological Targets : While some analogs target EP2 receptors (), others (e.g., compound 6 in ) focus on antioxidant pathways, indicating structure-activity relationship (SAR) complexity .
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)propan-2-yl)acrylamide is a synthetic organic molecule that incorporates a benzo[d][1,3]dioxole moiety and a thiophene ring. This structural configuration suggests potential biological activities, particularly in the realm of anticancer research and enzyme modulation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features:
- Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities, including anticancer properties.
- Thiophene ring : Contributes to the electronic properties and potential interactions with biological targets.
Anticancer Properties
Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antitumor activity. For instance, derivatives of benzo[d][1,3]dioxole have demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
The IC50 values indicate that some derivatives of benzo[d][1,3]dioxole exhibit stronger cytotoxicity than the standard drug doxorubicin across multiple cancer cell lines.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The benzo[d][1,3]dioxole moiety may interact with specific enzymes or receptors involved in cancer progression.
- Apoptosis Induction : Studies involving similar compounds have shown that they can induce apoptosis through pathways involving proteins like Bax and Bcl-2 .
Case Studies
In one study, novel derivatives incorporating the benzo[d][1,3]dioxole structure were synthesized and evaluated for their anticancer activity using the SRB assay on HepG2, HCT116, and MCF7 cell lines. The results demonstrated significant antitumor activity with some compounds showing IC50 values lower than those of established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
